molecular formula C15H22O3 B564131 (4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one CAS No. 19887-91-3

(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one

Cat. No.: B564131
CAS No.: 19887-91-3
M. Wt: 250.338
InChI Key: YXGZITBUKDXPFL-TURKWSHLSA-N
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Description

(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one is a naturally occurring compound isolated from the endophytic fungus Penicillium sp. N-175-1. It belongs to the class of eremophilane sesquiterpenes and has shown potential biological activities, including cytotoxicity against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the endophytic fungus Penicillium sp. N-175-1. The fungus is cultured on steamed unpolished rice, and the compound is extracted using organic solvents. The structure of petasitol is then elucidated using spectroscopic techniques such as 2D NMR and high-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) .

Industrial Production Methods

N-175-1 strain, followed by extraction and purification processes similar to those used in laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of petasitol may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of petasitol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by blocking the cell cycle. This inhibition is likely mediated through the disruption of survival signal transduction pathways, leading to cell death .

Comparison with Similar Compounds

(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one is structurally similar to other eremophilane sesquiterpenes such as sporogen-AO1, petasol, and 6-dehydropetasol. it is unique in its specific biological activities and cytotoxic properties . The following table highlights the similarities and differences between petasitol and related compounds:

Compound Similarity to this compound Unique Features
Sporogen-AO1 High Cytotoxicity to HL60 and HeLa cells
Petasol High Growth-restoring activity in yeast
6-Dehydropetasol High Minor growth-restoring activity in yeast

Properties

CAS No.

19887-91-3

Molecular Formula

C15H22O3

Molecular Weight

250.338

IUPAC Name

(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one

InChI

InChI=1S/C15H22O3/c1-9-12(16)6-5-10-7-13(17)11(14(2,3)18)8-15(9,10)4/h7-9,12,16,18H,5-6H2,1-4H3/t9-,12+,15+/m0/s1

InChI Key

YXGZITBUKDXPFL-TURKWSHLSA-N

SMILES

CC1C(CCC2=CC(=O)C(=CC12C)C(C)(C)O)O

Origin of Product

United States

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